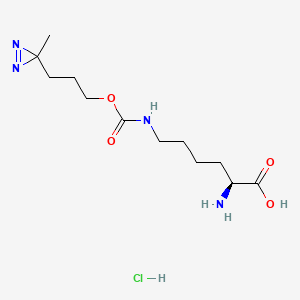
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride typically involves multiple steps. The process begins with the preparation of the diazirine ring, followed by its attachment to the amino acid backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process would include rigorous quality control measures to ensure that the final product meets the required specifications for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, especially under UV light, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various solvents to facilitate the reactions. UV light is often used to activate the diazirine ring for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can result in covalently bonded complexes with other molecules.
Aplicaciones Científicas De Investigación
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Helps in identifying protein-protein interactions by forming covalent bonds with amino acid residues.
Industry: Utilized in the development of advanced materials and biochemical sensors.
Mecanismo De Acción
The mechanism of action of this compound involves the activation of the diazirine ring under UV light, leading to the formation of a reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, such as proteins, thereby enabling the study of molecular interactions and pathways. The molecular targets often include amino acid residues like lysine, arginine, and histidine.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine-containing compound used for similar photo-crosslinking applications.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Used for immobilizing protein targets onto surfaces.
Uniqueness
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is unique due to its specific amino acid backbone, which provides additional functional groups for further chemical modifications and applications. This makes it more versatile compared to other diazirine-containing compounds.
Propiedades
Fórmula molecular |
C12H23ClN4O4 |
|---|---|
Peso molecular |
322.79 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H22N4O4.ClH/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18;/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18);1H/t9-;/m0./s1 |
Clave InChI |
ZPSALBKECPJERM-FVGYRXGTSA-N |
SMILES isomérico |
CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















